molecular formula C11H10BNO3 B3224255 4-(Pyridin-2-yloxy)phenylboronic acid CAS No. 1228181-37-0

4-(Pyridin-2-yloxy)phenylboronic acid

Cat. No.: B3224255
CAS No.: 1228181-37-0
M. Wt: 215.01 g/mol
InChI Key: RMWBKINYUIMITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yloxy)phenylboronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-2-yloxy group

Properties

IUPAC Name

(4-pyridin-2-yloxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWBKINYUIMITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274943
Record name B-[4-(2-Pyridinyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228181-37-0
Record name B-[4-(2-Pyridinyloxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228181-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(2-Pyridinyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yloxy)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid. The general procedure involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-yloxy)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Biological Activity

4-(Pyridin-2-yloxy)phenylboronic acid, with the chemical formula C11H12BNO3, is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in cancer therapy, particularly as an antiproliferative agent. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It acts as a reversible inhibitor of certain enzymes, notably proteases and kinases, which play critical roles in cell signaling and proliferation.

  • Enzyme Inhibition : The boronic acid moiety can form covalent bonds with the hydroxyl groups of serine or cysteine residues in active sites of enzymes, leading to inhibition of their activity.
  • Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for preventing uncontrolled cell division.

Structure-Activity Relationship (SAR)

The biological activity of phenylboronic acids is highly dependent on their structural modifications. Research has shown that substituents on the phenyl ring and the pyridine moiety significantly influence the compound's potency and selectivity.

Key Findings:

  • Substituent Positioning : The introduction of electron-withdrawing groups (e.g., halogens) at specific positions on the phenyl ring enhances antiproliferative activity.
  • Pyridine Variants : Variations in the pyridine ring can modulate solubility and bioavailability, impacting overall efficacy.

Case Studies

Several studies have evaluated the antiproliferative effects of this compound across different cancer cell lines:

  • Antiproliferative Activity : A study assessed the compound's effects on ovarian cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent anticancer properties .
    Cell LineIC50 (μM)
    A278015
    MCF725
    A54930
  • Mechanism Exploration : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis rates as evidenced by elevated caspase-3 activity and morphological changes consistent with programmed cell death .
  • Comparative Analysis : In comparison to other phenylboronic acids, this compound exhibited superior activity against multiple cancer types, highlighting its potential as a lead compound for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-yloxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-2-yloxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.